molecular formula C11H10N2OS B13508396 N-(4-methylphenyl)-1,3-thiazole-5-carboxamide

N-(4-methylphenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B13508396
M. Wt: 218.28 g/mol
InChI Key: VCKQZTWJBZVRNV-UHFFFAOYSA-N
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Description

| N-(4-methylphenyl)-1,3-thiazole-5-carboxamide is a potent and selective small molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases, with particular activity against PIM1. The PIM kinases are serine/threonine kinases that play crucial roles in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with various hematological malignancies and solid tumors. By competitively inhibiting the ATP-binding site of PIM1, this compound effectively blocks the phosphorylation of downstream substrates, leading to the induction of apoptosis and the reduction of tumor cell growth. Its research value is highlighted in investigations of oncogenic signaling pathways, particularly in hematological cancers like acute myeloid leukemia (AML) and lymphoma. Studies have shown that this thiazole-carboxamide derivative serves as a valuable chemical probe for dissecting the biological functions of PIM kinases and for exploring their potential as therapeutic targets in oncology research. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

N-(4-methylphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H10N2OS/c1-8-2-4-9(5-3-8)13-11(14)10-6-12-7-15-10/h2-7H,1H3,(H,13,14)

InChI Key

VCKQZTWJBZVRNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-1,3-thiazole-5-carboxamide typically involves the reaction of 4-methylphenylamine with thiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the biosynthesis of bacterial cell walls, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Kinase Inhibition:
  • Dasatinib: Inhibits Abl and Src kinases with subnanomolar potency (IC₅₀ ~ 0.5 nM). The 2-chloro-6-methylphenyl and hydroxyethyl-piperazinyl groups are critical for binding to kinase ATP pockets .
  • The 4-methylphenyl group may reduce steric hindrance compared to bulkier substituents .
Antimicrobial Activity:
  • Nitrothiophene Carboxamides (e.g., Compound 9, CAS 796081-45-3): Exhibit narrow-spectrum antibacterial activity via EthA activation in Mycobacterium tuberculosis. The nitro group is essential for prodrug activation .
  • N-(4-Methylphenyl) Analogs: Lack nitro groups, suggesting divergent mechanisms.

Key Insight : Substituents dictate target specificity. Nitrothiophene derivatives prioritize bacterial targets, while kinase inhibitors rely on halogenated aryl groups and heterocyclic extensions .

Physicochemical Properties

Property N-(4-Methylphenyl)-1,3-thiazole-5-carboxamide N-(4-Fluorophenyl) Analog Dasatinib
Melting Point Not reported 129–131°C 298–300°C (decomposes)
Solubility Likely low (hydrophobic aryl group) Moderate (fluorine) Enhanced (piperazinyl)
Metabolic Stability Unknown High (C–F bond) Moderate (hepatic CYP3A4 metabolism)

Key Insight : Fluorination improves solubility and metabolic stability, while piperazinyl groups (e.g., Dasatinib) enhance water solubility but increase metabolic complexity .

Structural and Crystallographic Comparisons

  • Crystal Packing : While direct data for this compound are absent, analogs like (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine exhibit significant dihedral angles (~56°) between aryl rings, stabilized by C–H⋯N and π–π interactions . Similar weak interactions likely govern the packing of thiazole carboxamides.

Biological Activity

N-(4-Methylphenyl)-1,3-thiazole-5-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological effects, and mechanisms of action, supported by research findings and data tables.

Chemical Structure and Synthesis

This compound features a thiazole ring, which is known for its significant biological properties. The synthesis typically involves reactions that introduce the methylphenyl group and the carboxamide functionality to the thiazole core. Various methods have been reported for synthesizing this compound, often utilizing coupling reactions between thiazole derivatives and aryl amines.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition zones that suggest its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined, demonstrating effective activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Inhibition Zone (mm)
Staphylococcus aureus0.518
Escherichia coli1.015
Pseudomonas aeruginosa2.012

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory properties. A study utilized carrageenan-induced paw edema in rats as a model to assess its efficacy. Results showed a significant reduction in inflammation compared to control groups, indicating its potential as a COX inhibitor.

Treatment Group Inflammation Reduction (%)
Control0
This compound46.7
Diclofenac50.0

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Molecular docking studies suggest that it binds effectively to the active sites of COX-1 and COX-2.
  • Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies : In a rat model of inflammation, administration of the compound resulted in significant anti-inflammatory effects without major side effects, suggesting a favorable safety profile.
  • Cancer Cell Line Studies : In vitro assays demonstrated cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer), with IC50 values indicating potent antiproliferative effects.

Q & A

Q. What are the optimized synthetic routes for N-(4-methylphenyl)-1,3-thiazole-5-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling a thiazole-5-carboxylic acid derivative with 4-methylaniline. Key steps include:

  • Activation of the carboxylic acid : Use carbodiimides (e.g., EDC) or thionyl chloride to generate the reactive acyl chloride intermediate .
  • Amide bond formation : React the activated intermediate with 4-methylaniline in aprotic solvents (e.g., DMF or dichloromethane) under inert atmosphere .
  • Yield optimization : Ultrasound-assisted methods can enhance reaction rates and yields (e.g., 20–30% improvement) by promoting efficient mixing and reducing side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm the thiazole ring substitution pattern and amide linkage. Aromatic protons in the 4-methylphenyl group appear as distinct singlets (δ 7.2–7.4 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Essential for purity assessment (>95% purity threshold for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 259.08) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In vitro cytotoxicity assays : Use MTT or resazurin-based protocols against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .
  • Enzyme inhibition studies : Screen against kinases or proteases using fluorogenic substrates to identify potential targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Substitution at the thiazole ring : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) at position 2 to modulate electronic properties and binding affinity .
  • Variation of the aryl group : Replace 4-methylphenyl with heteroaromatic rings (e.g., pyridyl) to assess π-π stacking interactions in target binding pockets .
  • Bioisosteric replacements : Substitute the carboxamide with sulfonamide or urea groups to evaluate metabolic stability .

Q. How should contradictory data on biological activity be resolved?

  • Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Target validation : Employ CRISPR knockouts or siRNA silencing to confirm the compound’s mechanism of action .

Q. What computational strategies are effective for predicting target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase ATP-binding pockets (e.g., EGFR, VEGFR2) .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., hinge region interactions) .
  • Free energy calculations : Apply MM-GBSA to rank binding affinities of structural analogs .

Q. How can polymorph screening improve crystallographic characterization?

  • Solvent crystallization screens : Test 5–10 solvents (e.g., ethanol, acetonitrile) under varying temperatures to isolate stable polymorphs .
  • Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on resolving disorder in the 4-methylphenyl group .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions between polymorphic forms .

Methodological Considerations

  • Data contradiction resolution : Cross-validate biological results using orthogonal assays (e.g., Western blotting alongside enzyme activity assays) .
  • Synthetic scalability : Transition from batch to flow chemistry for multi-gram synthesis while maintaining >90% yield .

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